2-methyl-4aH-quinolin-4-one
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Overview
Description
2-methyl-4aH-quinolin-4-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline core with a methyl group at the 2-position and a keto group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4aH-quinolin-4-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with acetic anhydride under acidic conditions. Another method includes the reaction of 2-methylquinoline with oxidizing agents such as potassium permanganate or chromium trioxide to introduce the keto group at the 4-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4aH-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-methyl-4-hydroxyquinoline.
Substitution: Electrophilic substitution reactions can introduce different substituents at the 3-position of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents.
Major Products
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: 2-methyl-4-hydroxyquinoline.
Substitution: Various 3-substituted quinoline derivatives.
Scientific Research Applications
2-methyl-4aH-quinolin-4-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent and its role in drug discovery.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-methyl-4aH-quinolin-4-one involves its interaction with various molecular targets. It can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interfere with microbial cell wall synthesis, exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline: Lacks the keto group at the 4-position.
4-hydroxyquinoline: Contains a hydroxyl group instead of a keto group at the 4-position.
Quinoline-2,4-dione: Contains two keto groups at the 2- and 4-positions
Uniqueness
2-methyl-4aH-quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a keto group in the quinoline ring enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C10H9NO |
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Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-methyl-4aH-quinolin-4-one |
InChI |
InChI=1S/C10H9NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-6,8H,1H3 |
InChI Key |
PRNZDZMOXBSRRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2C=CC=CC2=N1 |
Origin of Product |
United States |
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